molecular formula C32H51F6N11O15 B12456274 GRGDSPK ditrifluoroacetate

GRGDSPK ditrifluoroacetate

Cat. No.: B12456274
M. Wt: 943.8 g/mol
InChI Key: CZOWXVPMOSENBY-TYVXZMKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GRGDSPK ditrifluoroacetate: is a peptide compound that includes the sequence arginine-glycine-aspartic acid (RGD). This sequence is known for its ability to bind to integrin receptors, which play a crucial role in cell adhesion, signaling, and migration. The compound is often used in scientific research to study the interactions between cells and the extracellular matrix, particularly in the context of bone formation and resorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GRGDSPK ditrifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: GRGDSPK ditrifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like iodosobenzene bis(trifluoroacetate) to form disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can be performed using agents like DTT to break disulfide bonds.

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Iodosobenzene bis(trifluoroacetate) in an organic solvent.

    Reduction: DTT in an aqueous buffer.

    Substitution: Amino acid analogs and coupling reagents in SPPS.

Major Products: The major products of these reactions include modified peptides with altered functional groups or sequences, which can be used to study the effects of these modifications on biological activity .

Scientific Research Applications

Chemistry: GRGDSPK ditrifluoroacetate is used to study the binding interactions between peptides and integrin receptors. This research helps in understanding the molecular basis of cell adhesion and signaling.

Biology: In biological research, the compound is used to investigate the role of integrins in various cellular processes, including migration, proliferation, and differentiation. It is particularly useful in studying bone formation and resorption .

Medicine: The peptide is explored for its potential therapeutic applications, such as in the development of drugs that target integrin receptors to treat diseases like osteoporosis and cancer.

Industry: In the industrial sector, this compound is used in the development of biomaterials and tissue engineering scaffolds that promote cell adhesion and growth .

Mechanism of Action

Molecular Targets and Pathways: GRGDSPK ditrifluoroacetate exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits the interaction between integrins and fibronectin, a key component of the extracellular matrix. The inhibition is competitive and reversible, affecting pathways involved in cell adhesion, migration, and signaling .

Comparison with Similar Compounds

    GRGDSPK trifluoroacetate: Similar in structure but with different counterions.

    RGD peptides: Other peptides containing the RGD sequence, such as GRGDSP and GRGDNP.

Uniqueness: GRGDSPK ditrifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate counterions, which can influence its solubility and stability. This makes it particularly useful in certain experimental conditions where these properties are advantageous .

Properties

Molecular Formula

C32H51F6N11O15

Molecular Weight

943.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H49N11O11.2C2HF3O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;2*3-2(4,5)1(6)7/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);2*(H,6,7)/t15-,16-,17-,18-,19-;;/m0../s1

InChI Key

CZOWXVPMOSENBY-TYVXZMKCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.